Schisantherin E

Übersicht

Beschreibung

Schisantherin E is a natural compound isolated from the active fraction of the fruits of Schisandra sphenanthera Rehd. et Wils.

This compound is a natural product found in Schisandra rubriflora and Schisandra sphenanthera with data available.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Schisantherin A, a compound related to Schisantherin E, has demonstrated significant anti-inflammatory effects. In a study on RAW 264.7 cells, it was found to reduce levels of inflammatory markers like TNF-α, IL-6, NO, and PGE2, and inhibit the activation of the NF-κB and MAPK signaling pathways (Ci et al., 2010).

Neuroprotection

Schisantherin A has shown promise in neuroprotection, particularly in the context of Parkinson's disease. It protected against 6-OHDA-induced dopaminergic neuron damage in zebrafish and SH-SY5Y cells by regulating intracellular ROS and NO levels and inhibiting MAPKs, PI3K/Akt, and GSK3β pathways (Zhang et al., 2015).

Antioxidant and Antiapoptotic Effects

The compound has shown a range of pharmacological effects, including anti-Parkinson, anti-inflammatory, liver protection, ischemia-reperfusion injury protection, suppression of osteoclast formation, and improvement in learning and memory. These effects are linked to its antioxidant, anti-inflammatory, and antiapoptotic properties, acting through pathways like MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT (Xiao et al., 2022).

Protection Against Liver Ischemia-Reperfusion Injury

In a study on a hepatic ischemia-reperfusion (I/R) model in mice, Schisantherin A exhibited protective effects, improving liver function, reducing oxidative/nitrosative stress, attenuating inflammation, and reducing cell apoptosis. The underlying mechanism involved the inhibition of the MAPK signaling pathway (Zheng et al., 2017).

Anti-Tumor Activity

Schisantherin A has shown anti-proliferation effects on gastric cancer cell lines. It induced cell cycle arrest, apoptosis, and inhibited migration. The mechanism involves ROS-dependent JNK phosphorylation and Nrf2 inhibition (Wang et al., 2020).

Metabolic Pathways

A study identified 60 metabolites of Schisantherin A, including 48 phase-I and 12 phase-II metabolites, indicating involvement in hepatic and extra-hepatic metabolic pathways. The metabolic pathways mainly include oxidation, reduction, methylation, and conjugation (Feng et al., 2020).

Renal Protection

Schisantherin A was found to protect renal tubular epithelial cells from hypoxia/reoxygenation injury by activating the PI3K/Akt signaling pathway, thereby reducing ROS levels, inflammation, and cell apoptosis (Gong & Wang, 2018).

Improvement in Learning and Memory

In mice with D-galactose-induced learning and memory impairment, Schisantherin A significantly improved cognitive function. It enhanced antioxidant capacity and regulated gene expressions related to learning and memory in the hippocampus (Liu et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Schisantherin E is a primary active compound within the widely used traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties .

Mode of Action

Studies on related compounds like schisandrin have shown that they can induce the activation of the pi3k/akt pathway and concurrently inhibit nox2 expression

Biochemical Pathways

This compound likely affects several biochemical pathways. For instance, Schisandrin, a related compound, has been shown to interact with the PI3K/Akt pathway . It also is involved in the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Pharmacokinetics

It’s known that the bioavailability of schisandrin, a related compound, is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . Schisandrin exhibits a swift absorption and elimination profile in vivo (T max = 2.07 h, t 1/2 = 9.48 h) .

Result of Action

Related compounds like schisandrin have been shown to have various effects, including reducing serum levels of inflammatory factors tumor necrosis factor alpha (tnf-α) and il-6 within the hippocampus and colon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the quality of Schisandra chinensis, from which this compound is derived, is closely related to environmental factors, such as regional climate and soil conditions . Therefore, these factors could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Schisantherin E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to reduce levels of inflammatory mediators such as TNF-α, IL-6, NO, and PGE2, and also reduce levels of iNOS and COX-2 in macrophages . These interactions suggest that this compound may have anti-inflammatory properties .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been found to inhibit the proliferation and migration of Hep3B and HCCLM3 cells in a concentration-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) phosphorylation protein expression . It also inhibits p65-NF-κB translocation into the nucleus by IκB degradation . These interactions suggest that this compound may have a role in regulating inflammatory responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been found to have significant cardioprotective effects against isoproterenol-induced acute myocardial infarction in rats

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to significantly inhibit the glucose metabolism pathway of Hep3B cells

Transport and Distribution

This compound is transported and distributed within cells and tissues. The tissue distribution test in rats revealed that this compound was present in all major organs and exhibited facile distribution from blood to tissues and organs, with the order being liver > kidney > heart > spleen > brain .

Eigenschaften

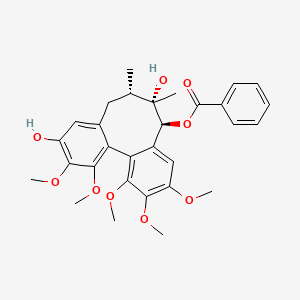

IUPAC Name |

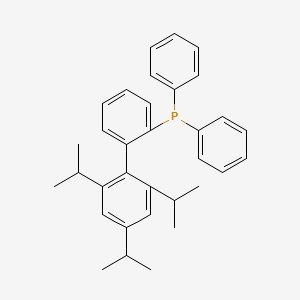

[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXDFTKQSCEJGE-DSASHONVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Schisantherin E unique in terms of its interaction with Cytochrome P450 enzymes?

A: this compound demonstrates a remarkable selectivity for Cytochrome P450 3A5 (CYP3A5) compared to the closely related CYP3A4 isoform. [, ] While both enzymes share 84% sequence identity, this compound exhibits a significantly higher catalytic efficiency with CYP3A5. [] This selectivity makes it a valuable probe for studying CYP3A5 activity. []

Q2: How does this compound interact with CYP3A5 at a molecular level?

A: Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have shed light on the interaction between this compound and CYP3A4/CYP3A5. [] Key findings reveal:

- Hydrogen bonding: Glutamic acid at position 374 (Glu374) in CYP3A5 forms a direct hydrogen bond with this compound. In contrast, Serine 119 (Ser119) mediates this interaction in CYP3A4. []

- Water-mediated interactions: A water molecule situated between the B-C loop and the I helix of the enzymes participates in distinct hydrogen-bonding networks with this compound, further influencing the binding differences between CYP3A4 and CYP3A5. []

- Hydrophobic interactions: Residue variations between CYP3A4 (Phe108, Leu210) and CYP3A5 (Leu108, Phe210) lead to conformational changes in the Phe-cluster residues, notably Phe213 and Phe215. These changes strengthen hydrophobic interactions with this compound in CYP3A5. []

Q3: What is the significance of the structural differences between this compound and other Schisandra lignans like Schisantherin A, B, C, and D?

A: While Schisantherin A, B, C, and D have shown efficacy in lowering serum glutamic-pyruvic transaminase (GPT) levels in hepatitis models, this compound, alongside Deoxyschisandrin, did not exhibit this activity. [, ] This suggests that structural variations within this family of lignans significantly impact their biological activities and target interactions. Further research is needed to fully elucidate the structure-activity relationships governing these compounds.

Q4: How is this compound metabolized?

A: CYP3A5 specifically catalyzes the 2-O-demethylation of this compound, resulting in a major metabolite: 2-O-demethylated this compound. [] This metabolic reaction highlights the selective interaction between this compound and CYP3A5.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)